molecular formula C15H19F3N2O3 B2727134 tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate CAS No. 852534-52-2

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate

Cat. No.: B2727134
CAS No.: 852534-52-2
M. Wt: 332.323
InChI Key: AHQRZMFSCLMPEI-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a benzamido group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate distinguishes it from other similar compounds. This group imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(22)20-9-8-19-12(21)10-4-6-11(7-5-10)15(16,17)18/h4-7H,8-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQRZMFSCLMPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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